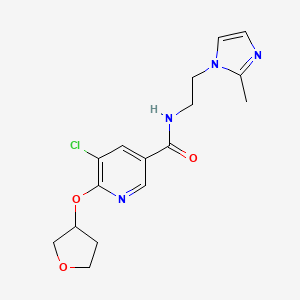

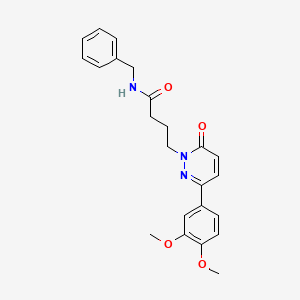

![molecular formula C7H12N2O2 B2551034 (6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one CAS No. 1989638-21-2](/img/structure/B2551034.png)

(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one” is a complex organic compound. It contains a total of 21 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 eight-membered ring .

Synthesis Analysis

The synthesis of imidazolidinones, such as the compound , has been a subject of study in organic chemistry. Imidazolidinones can be synthesized through various methods, including the condensation reaction of 1,2-diamines and aldehydes . Other methods involve the one-pot three-component reaction between ninhydrin, malononitrile, and various diamines .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and bonds. The compound contains a total of 21 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 2 five-membered rings, and 1 eight-membered ring .Chemical Reactions Analysis

Imidazolidinones, such as the compound , can undergo various chemical reactions. For instance, unsubstituted imidazolidines are often labile and susceptible to hydrolysis back to the diamine and the aldehyde . Other reactions include the diamination of olefins and the intramolecular hydroamination of linear urea derivatives .Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Activity

Research has shown the potential of related compounds in the synthesis of novel antibacterial and antifungal agents. For instance, novel quaternary salts derived from pyrrolo[1,2-a]imidazole demonstrated broad-spectrum activity against various bacteria and fungi, highlighting the chemical framework's potential in developing new antimicrobial agents (Demchenko et al., 2021).

DNA Binding and Recognition

Compounds related to "(6R,7aS)-6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one" have been investigated for their ability to bind to DNA, offering insights into designing molecules that can selectively interact with DNA sequences. Pyrrole-imidazole polyamides, for example, demonstrated specific DNA minor groove binding properties, providing a foundation for the development of sequence-specific DNA-targeting agents (Zhang, Bando, & Sugiyama, 2006).

Enantioselective Synthesis

The compound's framework has applications in enantioselective synthesis, where researchers have developed methods for synthesizing enantiomerically enriched bicyclic hydroxamic acids from α-aminohydroxamic acids and keto acids via cyclocondensation. This showcases the utility in synthesizing complex molecules with potential biological activities in a stereoselective manner (Hoshino et al., 2013).

Future Directions

The future directions for the study and application of imidazolidinones are vast. They are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . Therefore, continuous efforts are being made to develop sustainable and more efficient protocols for the synthesis of these heterocycles .

Properties

IUPAC Name |

(6R,7aS)-6-hydroxy-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-8-3-5-2-6(10)4-9(5)7(8)11/h5-6,10H,2-4H2,1H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQYGHKQSXPMGY-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(CN2C1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2C[C@H](CN2C1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

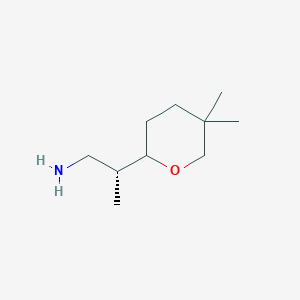

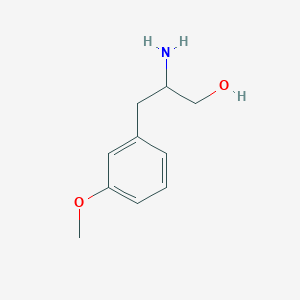

![5-Oxaspiro[2.4]heptan-1-ylmethanol](/img/structure/B2550953.png)

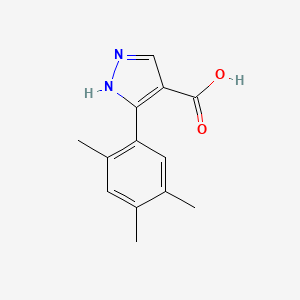

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

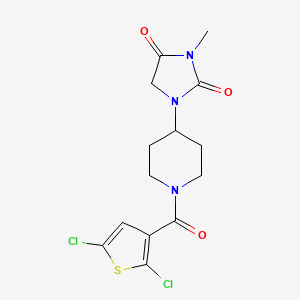

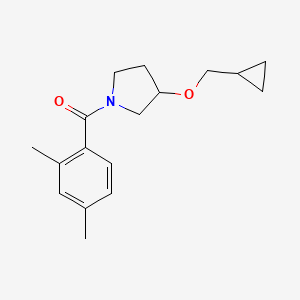

![N-(2,3-dihydro-1H-inden-1-yl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2550959.png)

![(1R,5S)-N-(3,4-dimethoxybenzyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550965.png)

![Methyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2550971.png)

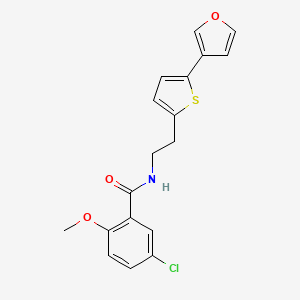

![1,7-dimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550972.png)